

VU6010572 (CAS RN: 2126784-39-0): A Technical Guide for Researchers

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Compound of Interest

Compound Name: VU6010572

Cat. No.: B12416760

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6010572 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).^{[1][2]} As a member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in the modulation of glutamatergic neurotransmission and has emerged as a promising therapeutic target for neuropsychiatric disorders. This technical guide provides a comprehensive overview of **VU6010572**, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols.

Chemical and Physical Properties

VU6010572 is an N-aryl phenoxyethoxy pyridinone derivative.^[2] Its chemical structure and properties are summarized in the table below.

Property	Value
CAS Number	2126784-39-0
Molecular Formula	C ₂₀ H ₁₈ FNO ₃
Molecular Weight	339.36 g/mol
Appearance	Off-white to light yellow solid
SMILES	O=C1C=C(OC--INVALID-LINK--C)C=CN1C3=CC=C(F)C=C3

Pharmacological Data

VU6010572 demonstrates high potency and selectivity for the mGlu3 receptor. Its pharmacological profile is detailed in the tables below, summarizing key in vitro and in vivo findings.

In Vitro Pharmacology

Parameter	Value	Species	Assay Description
IC ₅₀	245 nM	Rat	Negative allosteric modulation of mGlu3R in HEK293 cells, measured as a decrease in glutamate-induced calcium mobilization. [1]
Selectivity	>30 μM (IC ₅₀) vs. mGlu2	Rat	As above. [2]

Pharmacokinetics

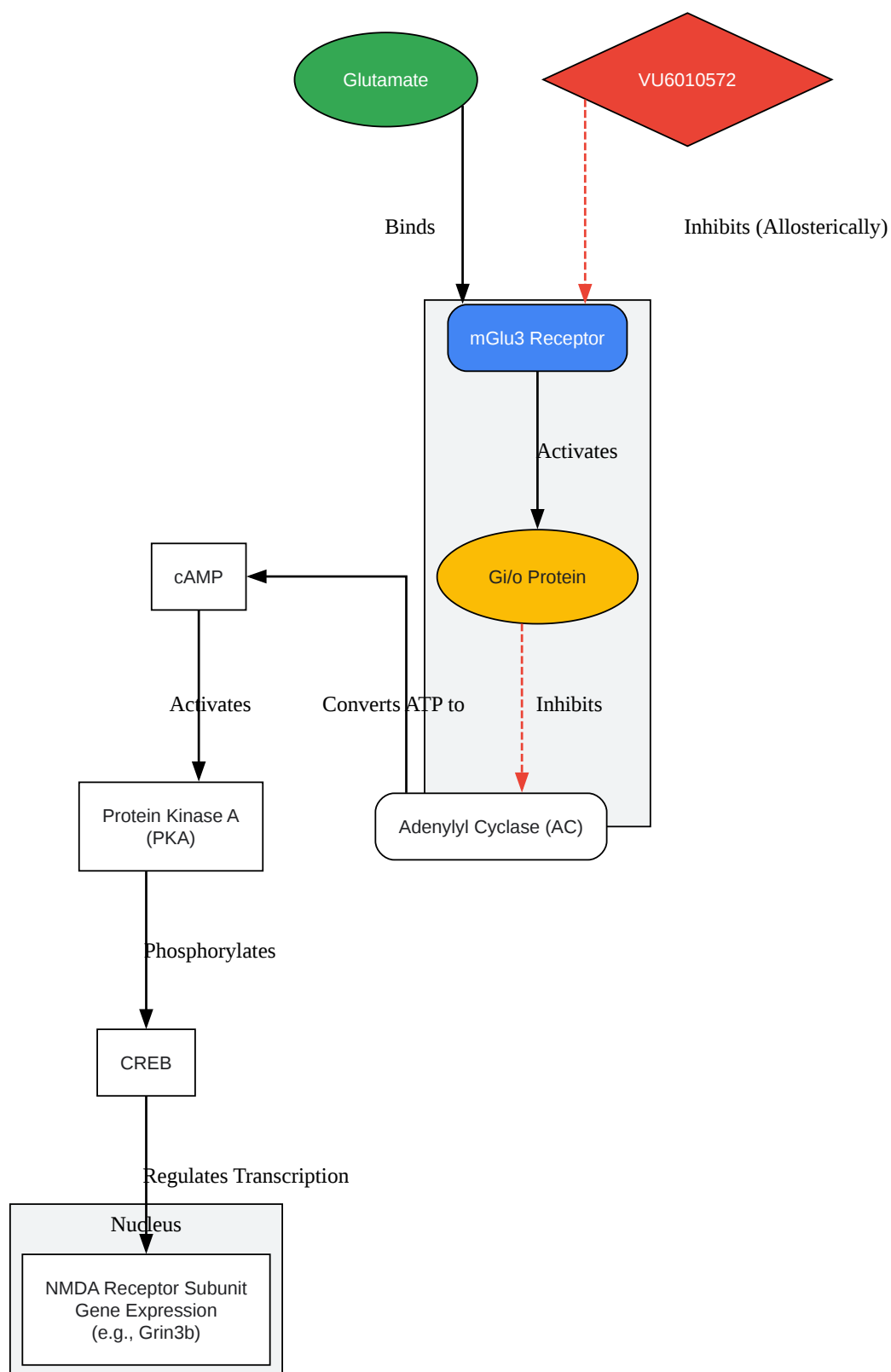
Parameter	Value	Species
Brain:Plasma Ratio (Kp)	1.2	Rat
Unbound Brain:Plasma Ratio (Kp,uu)	0.40	Rat

In Vivo Efficacy

Model	Dosing	Species	Key Findings
Tail Suspension Test	3 mg/kg, i.p.	Mouse	Demonstrated antidepressant-like effects. [2]
Predator Odor (TMT) Stress	3 mg/kg, i.p.	Rat	Produced lasting anxiolytic-like behavioral effects; prevented stress-induced increases in Grin3b mRNA expression in the insular cortex and BNST. [3]

Mechanism of Action & Signaling Pathway

VU6010572 acts as a negative allosteric modulator at the mGlu3 receptor. mGlu3 is a Gi/o-coupled G-protein coupled receptor (GPCR) whose activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a NAM, **VU6010572** does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site, reducing the affinity and/or efficacy of glutamate. This leads to a disinhibition of adenylyl cyclase, thereby increasing cAMP production and activating downstream signaling cascades, such as the protein kinase A (PKA) pathway. This can, in turn, influence the transcription of various genes, including those encoding for subunits of other glutamate receptors like the NMDA receptor.



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Caption: Proposed signaling pathway for **VU6010572**.

Experimental Protocols

Synthesis of VU6010572

The synthesis of **VU6010572** has been described by Engers et al. and involves a four-step sequence.[\[2\]](#) For the detailed synthetic scheme and characterization data, please refer to the original publication: ACS Medicinal Chemistry Letters, 2017, 8(9), 925-930.[\[2\]](#)

In Vivo Behavioral Assessment: Predator Odor Stress Model

This protocol is adapted from Tyler et al. (2021).[\[3\]](#)

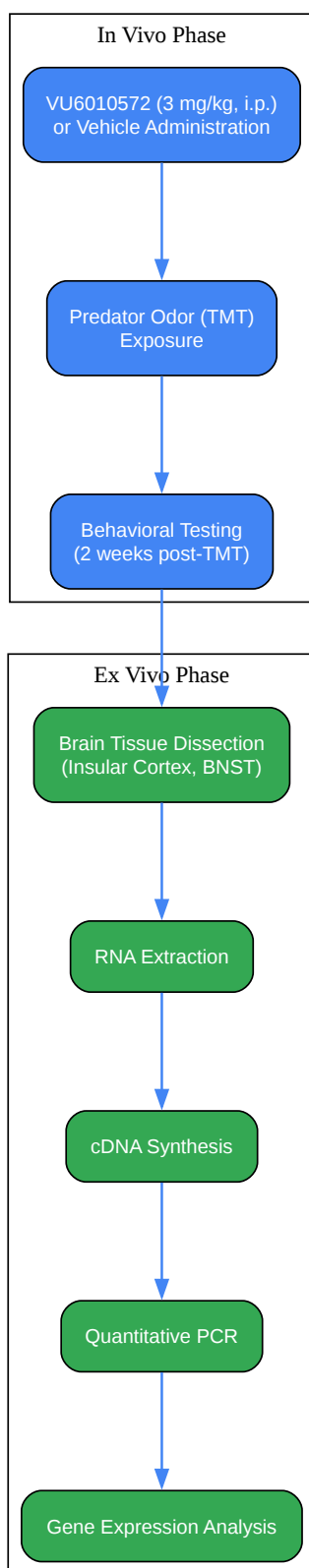
- Animals: Male Long-Evans rats are used.
- Compound Administration: **VU6010572** is dissolved in 45% β -cyclodextrin to a concentration of 1.5 mg/mL. A dose of 3 mg/kg is administered via intraperitoneal (i.p.) injection at a volume of 2 mL/kg. The vehicle control is an equal volume of 45% β -cyclodextrin.[\[3\]](#)[\[4\]](#)
- Pre-treatment: Following injection, rats are returned to their home cage for a 45-minute pre-treatment period.[\[3\]](#)
- Predator Odor Exposure: Rats are placed in a test chamber containing the predator odor 2,5-dihydro-2,4,5-trimethylthiazoline (TMT). Stress-reactive behaviors are recorded and analyzed.[\[3\]](#)
- Post-Stressor Behavioral Testing: Two weeks after the stressor exposure, a battery of behavioral tests is conducted, including context re-exposure, elevated zero maze (ZM), and acoustic startle response (ASR), to assess lasting behavioral adaptations.[\[3\]](#)

Gene Expression Analysis by RT-PCR

This protocol is adapted from Tyler et al. (2021).[\[3\]](#)

- Tissue Collection: Following behavioral testing, brain regions of interest (e.g., insular cortex, bed nucleus of the stria terminalis - BNST) are dissected.

- RNA Extraction: Total RNA is extracted from the tissue samples using a commercially available kit according to the manufacturer's instructions.
- cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.
- Quantitative PCR (qPCR): qPCR is performed using primers specific for the genes of interest (e.g., Grm3, Grm5, Grin2a, Grin2b, Grin2c, Grin3a, Grin3b) and a housekeeping gene (e.g., β -actin) for normalization.
- Data Analysis: Relative gene expression is calculated using the comparative Ct ($\Delta\Delta C_t$) method.



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